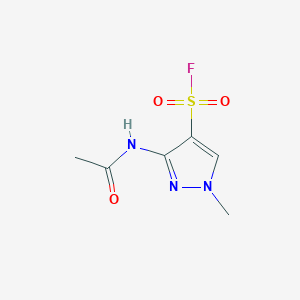

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride” is a chemical compound. It is likely to be a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. They can undergo [3+2] cycloaddition reactions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions . The specific chemical reactions involving “3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride” are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Discovery

3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride has been identified as a critical intermediate in the development of sulfonyl fluorides and sulfonamides, which are potent inhibitors for various biological targets. For instance, it serves as a precursor in the synthesis of pyrazolotriazolopyrimidines, which exhibit high potency and selectivity as human A3 adenosine receptor antagonists. These compounds have been further modified to introduce electrophilic groups, such as sulfonyl fluoride, to act as irreversible inhibitors of this receptor, highlighting its potential in drug design and therapeutic applications (Baraldi et al., 2001).

Synthesis of Heterocyclic Compounds

The chemical versatility of 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride is demonstrated through its use in the efficient and selective synthesis of heterocyclic compounds. For example, it has been employed in the development of a three-step parallel medicinal chemistry protocol for the synthesis of pyrazole-4-sulfonamides. This methodology underscores the compound's utility in generating a variety of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, which are of interest due to their stability and potential pharmacological properties (Tucker et al., 2015).

Fluorination Reactions

Furthermore, the application of 3-acetamido-1-methyl-1H-pyrazole-4-sulfonyl fluoride extends into fluorination chemistry, where it acts as a fluorinating agent in the synthesis of fluorinated heterocycles. These reactions are crucial for introducing fluorine atoms into molecules, thereby enhancing their biological activity, metabolic stability, and membrane permeability. Research has shown that alkali metal fluorides, in conjunction with this compound, facilitate the enantiocontrolled synthesis of fluorocarboxylic acids and fluoralkyl benzenes, demonstrating the compound's role in advancing synthetic methodology and the creation of novel fluorinated pharmaceuticals (Fritz-Langhals, 1994).

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function

Biochemical Pathways

Pyrazole derivatives have been reported to influence several biochemical pathways, including those involved in inflammation, cancer, and neurological disorders .

Result of Action

Based on the known activities of other pyrazole derivatives, it could potentially exert anti-inflammatory, anticancer, or neuroprotective effects .

Eigenschaften

IUPAC Name |

3-acetamido-1-methylpyrazole-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O3S/c1-4(11)8-6-5(14(7,12)13)3-10(2)9-6/h3H,1-2H3,(H,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCZUNOWFYBENJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN(C=C1S(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2889187.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2889188.png)

![6-Chloro-N-[[4-(2H-tetrazol-5-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B2889189.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B2889190.png)

![3-(3-Chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2889191.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2889193.png)

![3,4-Dihydro-1H-isochromen-1-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2889199.png)

![5-(3,4-difluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2889201.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2889209.png)